molecular formula C16H14N2O B325220 N-(3-cyanophenyl)-3-phenylpropanamide

N-(3-cyanophenyl)-3-phenylpropanamide

Cat. No.: B325220
M. Wt: 250.29 g/mol
InChI Key: URNHPFIEXRXFBB-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-3-phenylpropanamide is a propanamide derivative featuring a 3-cyanophenyl group attached to the amide nitrogen and a phenyl substituent on the propanamide chain. Its molecular formula is C₁₆H₁₃N₂O, with a molecular weight of 265.3 g/mol. The compound’s structure combines aromatic and polar functional groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(3-cyanophenyl)-3-phenylpropanamide

InChI

InChI=1S/C16H14N2O/c17-12-14-7-4-8-15(11-14)18-16(19)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2,(H,18,19)

InChI Key

URNHPFIEXRXFBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-cyanophenyl)-3-phenylpropanamide with key analogs, highlighting substituents, molecular weight, melting points, solubility, and synthesis yields:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Synthesis Yield
This compound 3-cyanophenyl, phenyl 265.3 Not reported Likely ethanol/DCM Not reported
N-(3-Aminophenyl)-3-phenylpropanamide 3-aminophenyl, phenyl 240.31 Not reported Not reported Not reported
N-(3-Chlorophenyl)-3-cyclopentylpropanamide 3-chlorophenyl, cyclopentyl 251.75 Not reported Not reported Not reported
(2S)-N-(1-Cyanocyclopropyl)-3-(3-cyanophenyl)-2-(phenylformamido)propanamide 3-cyanophenyl, cyanocyclopropyl, formamido Not reported 191–194 Not reported 39%
N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide 3-chlorophenyl, fluorophenyl-furan Not reported Not reported Not reported Not reported

Key Observations:

  • Cyano vs.
  • Substituent Effects : Bulky groups like cyclopentyl () or fused rings (e.g., indole in ) increase molecular complexity and may impact solubility and melting points.
  • Melting Points: The presence of multiple cyano groups (e.g., compound 36 in ) correlates with higher melting points (191–194°C), suggesting strong intermolecular interactions .

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